

4-(4-Methylpiperazin-1-yl)butan-1-ol physical properties

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Compound of Interest

Compound Name: 4-(4-Methylpiperazin-1-yl)butan-1-ol

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An In-depth Technical Guide on the Physical Properties of **4-(4-Methylpiperazin-1-yl)butan-1-ol**

This document provides a comprehensive overview of the known physical and chemical properties of **4-(4-Methylpiperazin-1-yl)butan-1-ol**, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

4-(4-Methylpiperazin-1-yl)butan-1-ol is a heterocyclic building block featuring a methylpiperazine moiety connected to a butanol chain.^[1] Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research.

- IUPAC Name: 4-(4-methyl-1-piperazinyl)-1-butanol^[2]
- CAS Number: 56323-03-6^{[1][2]}
- Molecular Formula: C₉H₂₀N₂O^{[1][2]}
- SMILES: CN1CCN(CCCCO)CC1
- InChI Key: GSFOUKVQYFLTRA-UHFFFAOYSA-N^[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **4-(4-Methylpiperazin-1-yl)butan-1-ol**. Data has been aggregated from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Weight	172.27 g/mol	[1] [2]
Physical Form	Solid	[2] [3]
Purity	≥95%	[2] [3]
LogP	-1.16	[3]
Storage Temperature	Room Temperature or -20°C	[1] [2]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	4	[3] [4]

Note: Some properties, such as boiling point, melting point, and density, are not readily available in the public domain for this specific compound. The data presented is based on information from chemical suppliers and computational predictions.

Experimental Protocols

Detailed experimental protocols for the determination of physical properties for this specific compound are not publicly available. However, the following section describes the standard methodologies that would be employed by researchers for such a characterization.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

- Sample Preparation: A small, dry sample of **4-(4-Methylpiperazin-1-yl)butan-1-ol** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used. The apparatus consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens or camera.
- Measurement: The capillary tube is placed in the heating block. The temperature is ramped up quickly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
- Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. The melting point is reported as this range. A pure substance typically has a sharp melting range of 1-2°C.

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant. Since **4-(4-Methylpiperazin-1-yl)butan-1-ol** is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition.

Methodology: Vacuum Distillation

- Apparatus: A micro-distillation apparatus suitable for small sample sizes is assembled. This includes a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.
- Procedure: The solid sample is placed in the distillation flask. The system is evacuated to a specific, stable pressure (e.g., 10 mmHg).
- Heating: The flask is gently heated. The temperature of the vapor and the pressure are monitored closely.
- Data Recording: The temperature at which the liquid boils and its vapor condenses consistently is recorded as the boiling point at that specific pressure. This value can be

extrapolated to atmospheric pressure using a nomograph if needed, although reporting the boiling point at a specific pressure is standard for high-boiling compounds.

Determination of Octanol-Water Partition Coefficient (LogP)

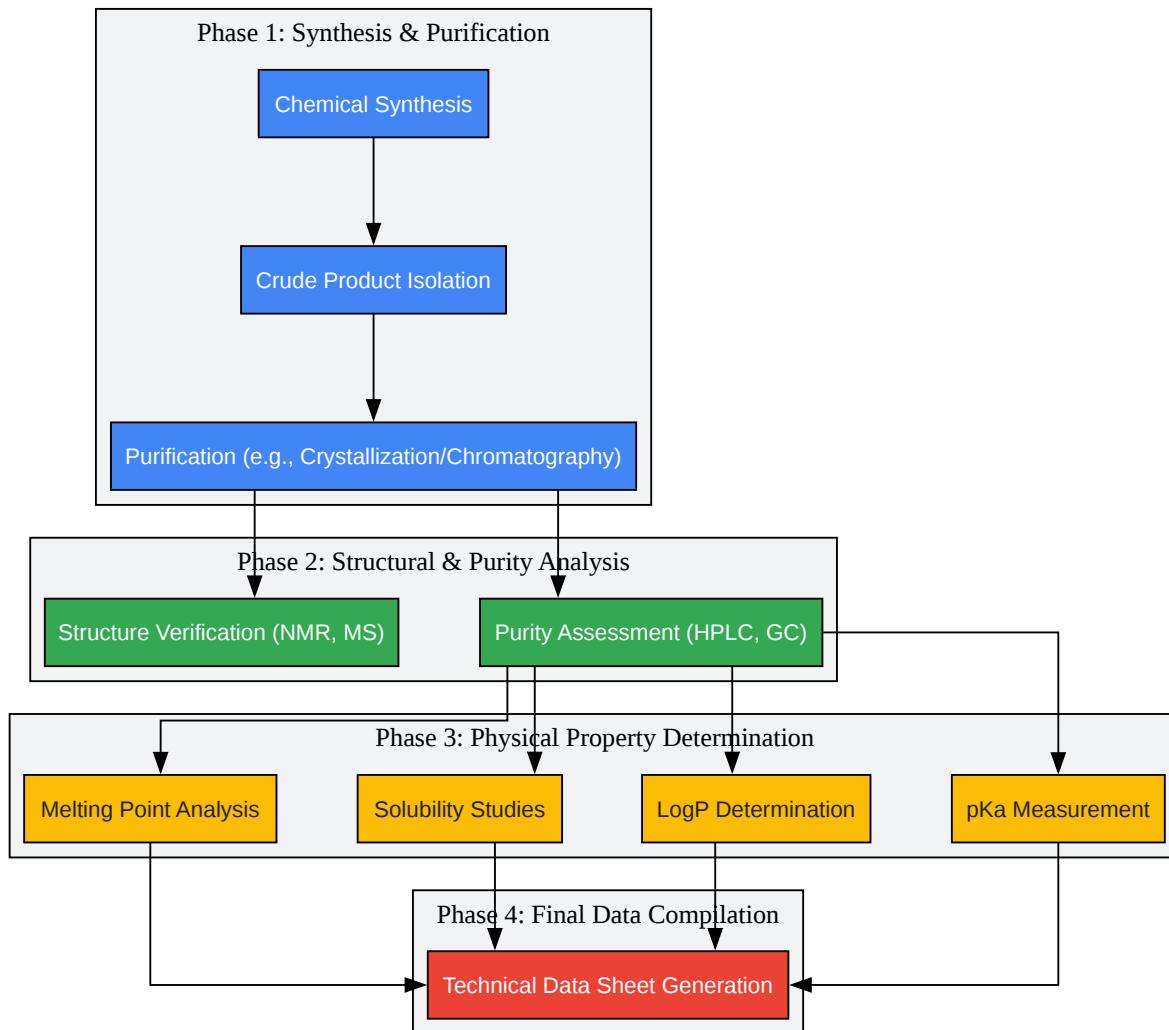
LogP is a measure of a compound's lipophilicity and is crucial in drug development for predicting absorption and distribution.

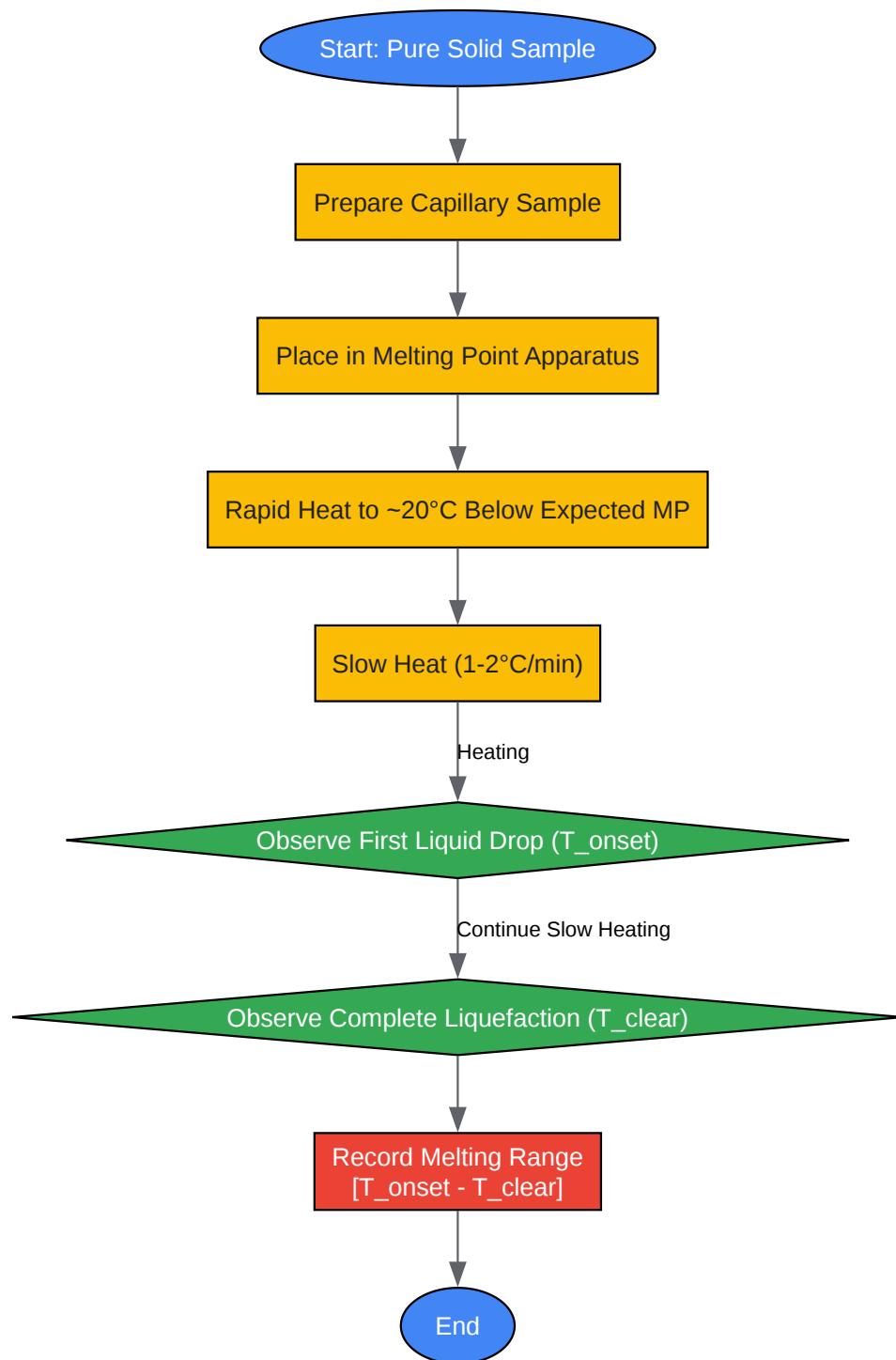
Methodology: Shake-Flask Method (OECD Guideline 107)

- Preparation: A solution of **4-(4-Methylpiperazin-1-yl)butan-1-ol** is prepared in n-octanol that has been pre-saturated with water. Similarly, a volume of water is pre-saturated with n-octanol.
- Partitioning: Equal volumes of the n-octanol solution and the saturated water are combined in a separatory funnel. The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.
- Phase Separation: The mixture is allowed to stand until the n-octanol and water layers are clearly separated.
- Quantification: The concentration of the compound in each layer is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for characterizing a novel chemical compound like **4-(4-Methylpiperazin-1-yl)butan-1-ol**.





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